3-Chloro-4-nitro-1H-indazole
Overview
Description
3-Chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the fourth position on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitro-1H-indazole typically involves the nitration of 3-chloroindazole. One common method includes the reaction of 3-chloroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of byproducts.
Industrial Production Methods: Industrial production of this compound may involve optimized nitration processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Nucleophilic Substitution: The chlorine atom at the third position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Electrophilic Substitution: Halogens, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Nucleophilic Substitution: Various substituted indazole derivatives.
Reduction: 3-Chloro-4-amino-1H-indazole.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
3-Chloro-1H-indazole: Lacks the nitro group, which may result in different biological activities.
4-Nitro-1H-indazole: Lacks the chlorine atom, affecting its reactivity and applications.
5-Chloro-4-nitro-1H-indazole: Positional isomer with different chemical and biological properties.
Uniqueness: 3-Chloro-4-nitro-1H-indazole is unique due to the combined presence of both chlorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. This combination allows for diverse modifications and applications in various fields.
Properties
IUPAC Name |
3-chloro-4-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAGLJJSMABRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502510 | |
Record name | 3-Chloro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54768-47-7 | |
Record name | 3-Chloro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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